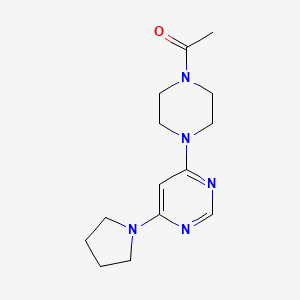
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives are a class of compounds known for their diverse biological activities and applications in various fields, including pharmacology and agriculture. These compounds have been the focus of numerous studies due to their potential as therapeutic agents and their interesting chemical properties (Karrouchi et al., 2020).
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with various aldehydes or ketones. This process can lead to a wide range of compounds, depending on the reactants used and the specific conditions applied. For example, the synthesis of similar compounds has been achieved through the characterization by FT-IR, NMR, and single crystal X-ray diffraction, showcasing the adaptability and versatility of this chemical framework (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using spectroscopic methods and molecular docking studies. These investigations provide insights into the electronic structure, stability, and potential interaction sites of the molecules for biological activities. Structural analyses often involve DFT calculations and vibrational spectroscopy, which help elucidate the geometric and electronic characteristics of these compounds (Pillai et al., 2017).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, reflecting their reactive nature and potential for further functionalization. Their chemical properties are influenced by the substituents on the pyrazole ring, which can alter their reactivity and interaction with biological targets. Studies have explored their reactivity through mechanisms like autoxidation and hydrolysis, revealing the influence of structural elements on their chemical behavior (Pillai et al., 2017).
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Investigations and Molecular Docking Studies
Research has highlighted the importance of pyrazole derivatives in both industrial and biological fields. Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have been conducted on similar compounds. These studies aim to understand their electronic structure, stability, and potential as inhibitors for specific proteins, showcasing their relevance in drug discovery and material science (Pillai et al., 2017).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer activities of pyrazole derivatives have been extensively studied. For instance, novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for their potent antimicrobial effects, demonstrating significant activity against a range of bacteria and fungi (Ningaiah et al., 2014). Another study focused on the synthesis, structural analysis, and biological evaluation of pyrazole derivatives, highlighting their promising anticancer potential through in vitro studies (Salahuddin et al., 2014).
Molecular Probes for Biochemical Analysis
The development of fluorescent sensors based on pyrazole derivatives for detecting metal ions in biological systems represents another critical area of research. These compounds have been shown to exhibit excellent selectivity and sensitivity, making them valuable tools for monitoring intracellular metal ion levels, which is crucial in various physiological and pathological processes (Dhara et al., 2016).
Propiedades
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17(13-18-7-3-2-4-8-18)16-25-28-24(29)23-15-22(26-27-23)21-12-11-19-9-5-6-10-20(19)14-21/h2-16H,1H3,(H,26,27)(H,28,29)/b17-13+,25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRCMAWEUCGZMB-AXLHGZCXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)-hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
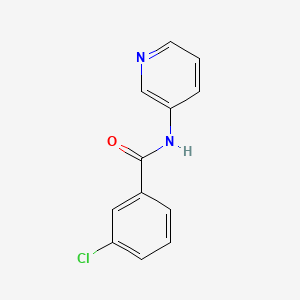
![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

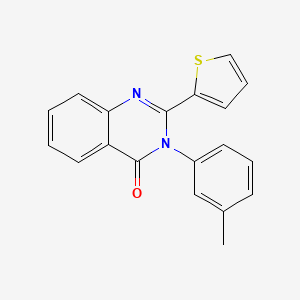
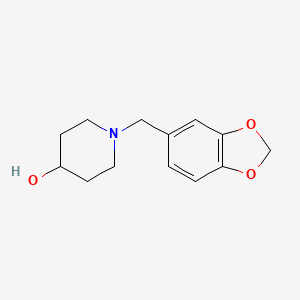

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
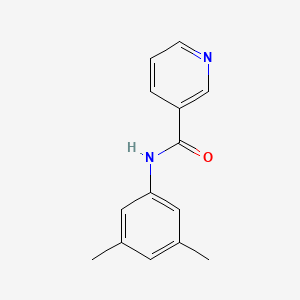
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)
